An In-depth Technical Guide to 1-Bromo-3-chloro-2,2-dimethoxypropane
An In-depth Technical Guide to 1-Bromo-3-chloro-2,2-dimethoxypropane
This guide provides an in-depth technical overview of 1-Bromo-3-chloro-2,2-dimethoxypropane (CAS No. 22089-54-9), a versatile bifunctional reagent crucial in specialized organic synthesis. We will move beyond a simple recitation of facts to explore the causality behind its applications, providing field-proven insights for researchers, scientists, and professionals in drug development. Our focus is on the practical utility, synthetic pathways, and the self-validating safety protocols necessary for its effective and safe implementation in a laboratory setting.
Core Characteristics and Physicochemical Properties
1-Bromo-3-chloro-2,2-dimethoxypropane is a halogenated acetal. Its structure is unique, featuring two different halogen atoms (bromine and chlorine) at the 1 and 3 positions, which offers differential reactivity for sequential synthetic transformations. The central quaternary carbon is protected as a dimethyl acetal, which is stable under basic conditions but can be readily hydrolyzed under acidic conditions to reveal a ketone functionality. This latent ketone group is a key feature, allowing for complex molecular architectures to be built before its deprotection.
Table 1: Physicochemical Properties of 1-Bromo-3-chloro-2,2-dimethoxypropane
| Property | Value | Source |
| CAS Number | 22089-54-9 | |
| Molecular Formula | C₅H₁₀BrClO₂ | |
| Molecular Weight | 217.49 g/mol | |
| Melting Point | 69-71 °C (lit.) | [1] |
| Boiling Point | 223.7 °C at 760 mmHg | [1] |
| Density | 1.465 g/cm³ | [1] |
| Flash Point | 89.1 °C | [1] |
| Linear Formula | ClCH₂C(OCH₃)₂CH₂Br |
Synthesis and Mechanistic Insight
The preparation of 1-Bromo-3-chloro-2,2-dimethoxypropane is a well-established procedure, often starting from a readily available alkene. A notable and reliable method is the bromination of 2,3-dichloro-1-propene in the presence of methanol, which acts as both the solvent and the source for the methoxy groups.
Experimental Protocol: Synthesis from 2,3-dichloro-1-propene
This protocol is adapted from a robust procedure published in Organic Syntheses, a trusted source for detailed and reproducible synthetic methods.[2] The causality behind this choice of reagents lies in the reactivity of the alkene and the use of N-bromosuccinimide (NBS) as a safe and effective source of electrophilic bromine.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, equip a 1-liter, three-necked, round-bottomed flask with a magnetic stirrer and a reflux condenser.
-
Charging Reagents: Charge the flask with 300 mL of anhydrous methanol, 111 g (1.00 mole) of 2,3-dichloro-1-propene, and a few drops of concentrated sulfuric acid to catalyze the acetal formation.
-
Bromination: With continuous stirring, add 178 g (1.00 mole) of N-bromosuccinimide in small portions through the condenser. The portion-wise addition is critical to control the exothermicity of the reaction.
-
Reaction Completion: After the final addition of NBS, continue stirring the reaction mixture for one hour at room temperature to ensure the reaction proceeds to completion.
-
Neutralization: Add 5 g of anhydrous sodium carbonate to the solution to neutralize the sulfuric acid catalyst. Stir for an additional 15 minutes. The neutralization step is crucial to prevent acid-catalyzed decomposition of the product during workup.
-
Workup and Extraction: Pour the reaction mixture into a large separatory funnel containing 300 mL of water. The product will form a separate, denser organic layer. Separate the lower organic layer. Extract the remaining aqueous layer with two 500-mL portions of pentane to recover any dissolved product.
-
Purification: Combine all organic extracts and wash them twice with an equal volume of water to remove residual methanol and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Crystallization: The resulting crude product, a white semi-crystalline mass, is dissolved in a minimum amount of refluxing pentane (approx. 250 mL). The solution is then cooled in an acetone–dry ice bath for 30 minutes to induce crystallization, yielding the pure white crystalline product (Yield: 41–45%).[2]
Synthetic Applications and Reaction Logic
The primary utility of this compound stems from its role as a precursor to cyclopropenone, a highly strained and theoretically significant molecule.[2] The differential reactivity of the C-Br and C-Cl bonds, combined with the masked ketone, allows for a logical and stepwise construction of complex targets.
The conversion to 3,3-dimethoxycyclopropene, an immediate precursor to cyclopropenone, showcases its synthetic value. This transformation involves a dehydrohalogenation followed by an intramolecular cyclization.
Workflow: Synthesis of 3,3-Dimethoxycyclopropene
The following diagram illustrates the logical flow from the starting material to the key cyclopropene intermediate. This process relies on a strong base to effect the elimination and subsequent ring closure.
Caption: Synthetic pathway from the title compound to 3,3-dimethoxycyclopropene.
This intermediate is then hydrolyzed to cyclopropenone, which itself is a valuable building block for synthesizing tropones and other complex cyclic systems.[2]
Safety, Handling, and Hazard Management
As a halogenated organic compound, 1-Bromo-3-chloro-2,2-dimethoxypropane requires careful handling. The primary hazards are associated with its potential toxicity and irritation.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| (Source: Echemi Safety Data Sheet)[1] |
Protocol: Safe Handling and Emergency Response
A self-validating safety system ensures that procedures are in place to mitigate risks at every step.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[1]
-
Respiratory Protection: Handle only in a well-ventilated fume hood. If exposure limits are likely to be exceeded, a full-face respirator may be necessary.[1]
Handling and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
Emergency Workflow: Spill Response
The following workflow provides a clear, logical sequence of actions in the event of a spill.
Caption: Logical workflow for responding to a chemical spill.
Spectroscopic Characterization Insights
-
¹H NMR: The proton NMR spectrum would be relatively simple and highly informative. We would expect to see two distinct singlets. One singlet, integrating to 6H, would correspond to the two equivalent methoxy groups (-OCH₃), likely appearing around 3.2-3.4 ppm. The other singlet, integrating to 4H, would represent the two equivalent methylene groups (-CH₂-), one adjacent to bromine and the other to chlorine. This peak would likely appear slightly downfield due to the electron-withdrawing effects of the halogens.
-
¹³C NMR: The carbon NMR spectrum would show three distinct signals: one for the quaternary carbon of the acetal, one for the methoxy carbons, and one for the equivalent methylene carbons.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong C-O stretching bands for the acetal group (typically in the 1050-1150 cm⁻¹ region) and C-H stretching bands just below 3000 cm⁻¹. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak, but more importantly, it would display a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), providing definitive evidence of the compound's elemental composition.
Conclusion
1-Bromo-3-chloro-2,2-dimethoxypropane is a strategically important synthetic intermediate. Its value lies not just in its structure, but in the logical, stepwise manner in which its functionalities can be manipulated. The masked ketone allows chemists to perform chemistry at the halogenated centers without interference, unmasking the carbonyl group at a later, more opportune stage. Understanding its synthesis, reactivity, and the necessary safety protocols empowers researchers to leverage this powerful building block for the creation of novel and complex molecules, particularly in the realm of strained ring systems and heterocyclic chemistry.
References
-
Evaluation statement for 1-Bromo-3-chloropropane and 1,3-dibromopropane. (2022-12-22). Australian Government Department of Health and Aged Care. [Link]
-
1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. (2016-05-06). Loba Chemie. [Link]
-
1-Bromo-3-chloro-2,2-dimethylpropane. PubChem. [Link]
- Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane. (CN111348992A).
- Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane. (CN117105752A).
-
Safety Data Sheet: 1-Bromo-3-chloropropane. (2024-03-02). Carl ROTH. [Link]
-
SAFETY DATA SHEET: 1-Bromo-2,2-dimethoxypropane. (2025-09-07). Thermo Fisher Scientific. [Link]
-
Cyclopropenone. Organic Syntheses Procedure. [Link]
-
Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Organic Syntheses. [Link]
- Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. (CN104262121A).
-
1,1-Dimethoxypropane. PubChem. [Link]
-
2,2-Dimethoxypropane. Wikipedia. [Link]
